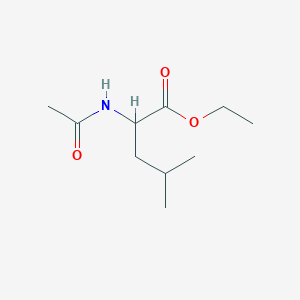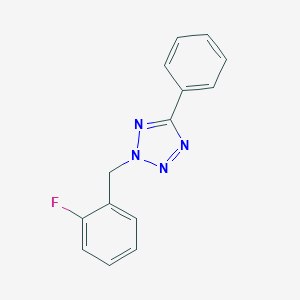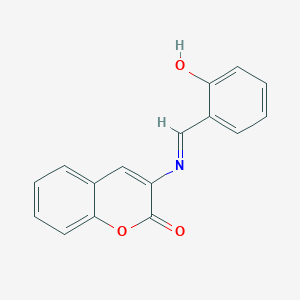
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the phenothiazine family, which is known for its diverse pharmacological properties.
作用机制
The exact mechanism of action of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound also interacts with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptor.
Biochemical and Physiological Effects:
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been shown to possess significant biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can help alleviate symptoms of depression and anxiety. This compound also exhibits antipsychotic properties by blocking the dopamine D2 receptor in the brain. In addition, it has been found to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One of the major advantages of using 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone in lab experiments is its diverse pharmacological properties. This compound can be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
There are several future directions for research on 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone. One potential area of investigation is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal studies, which could have significant implications for the treatment of these disorders. Another potential area of research is the development of novel analogs of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone with improved pharmacological properties. These analogs could be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. Overall, the potential therapeutic applications of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone make it an exciting area of research for the scientific community.
合成方法
The synthesis of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone involves the condensation reaction between 2-chloro-phenothiazine-10-carbaldehyde and 2-aminoazepane in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure form of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone.
科学研究应用
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess significant antipsychotic, antidepressant, and anxiolytic properties. This compound is also being investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone |
|---|---|
分子式 |
C20H21ClN2OS |
分子量 |
372.9 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C20H21ClN2OS/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
InChI 键 |
HIIMHGSUGVDCIA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
规范 SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)





![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)